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FV-100, a novel antiviral agent, is the valyl ester prodrug of the potent anti-varicella zoster virus

(VZV) compound CF-1743. This strategic prodrug design significantly enhances the oral

bioavailability of the active moiety, a critical factor in antiviral therapy. This guide provides a

comparative overview of the pharmacokinetics of FV-100 across different species, supported

by available experimental data, to aid in preclinical and clinical research and development.

Enhanced Oral Bioavailability with FV-100
Early preclinical studies revealed that while CF-1743 is a highly potent anti-VZV agent, it

suffers from poor oral bioavailability, estimated to be around 14%. To overcome this limitation,

FV-100 was developed. As a prodrug, FV-100 is readily absorbed and then rapidly and

extensively converted to its active form, CF-1743, in the body. This approach has resulted in an

approximately 10-fold increase in both the maximum plasma concentration (Cmax) and the

total systemic exposure (Area Under the Curve - AUC) of CF-1743 compared to the

administration of CF-1743 itself.[1]

Pharmacokinetic Profile in Humans
Clinical trials in healthy young adult and elderly volunteers have demonstrated that upon oral

administration, FV-100 is quickly metabolized to CF-1743. Measurable plasma concentrations

of CF-1743 are observed within 10 to 30 minutes of dosing.[2] The pharmacokinetic profile of
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CF-1743 following single and multiple oral doses of FV-100 in humans is summarized in the

tables below.

Table 1: Single-Dose Pharmacokinetics of CF-1743 in
Healthy Adults (18-55 years) After Oral Administration of
FV-100[2]

FV-100 Dose Cmax (pg/mL) AUC₀₋∞ (pg·h/mL) Tmax (h)

100 mg 54,611 167,340 1.0 - 3.1

200 mg - - 1.0 - 3.1

400 mg - - 1.0 - 3.1

800 mg 508,108 1,381,083 1.0 - 3.1

Note: Specific Cmax and AUC values for 200 mg and 400 mg single doses were not detailed in

the provided search results.

Table 2: Multiple-Dose Pharmacokinetics of CF-1743 in
Healthy Adults (18-55 years) After 7 Days of Oral FV-100
Administration[2]

FV-100 Dose
Regimen

Cmax (pg/mL) AUC (pg·h/mL) Tmax (h)

100 mg QD 38,606 112,513 1.0 - 2.5

200 mg QD - - 1.0 - 2.5

400 mg QD - - 1.0 - 2.5

400 mg BID - - 1.0 - 2.5

800 mg QD 735,123 1,406,251 1.0 - 2.5

Note: Specific Cmax and AUC values for 200 mg QD, 400 mg QD, and 400 mg BID multiple

doses were not detailed in the provided search results. "QD" refers to once daily, and "BID"

refers to twice daily.
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Preclinical Pharmacokinetics in Animal Models
Nonclinical toxicology and pharmacokinetic studies of FV-100 have been conducted in rats and

dogs. These studies were crucial in establishing the safety profile and supporting the

progression of FV-100 to human clinical trials.[2]

While specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for FV-

100 or CF-1743 in rats and dogs are not publicly available in the reviewed literature, the

studies established the no-observed-adverse-effect levels (NOAELs). For rats, the NOAEL was

approximately 1 g human dose equivalent, and for dogs, it was 3.3 g human dose equivalent.

[2]

Comparison with Other Antivirals
Direct comparative pharmacokinetic studies of FV-100 against other anti-herpes drugs like

valacyclovir or famciclovir in animal models are not readily available in the public domain.

However, preclinical studies have demonstrated that FV-100 is significantly more potent

against VZV than acyclovir, famciclovir, and valacyclovir. This suggests a pharmacodynamic

advantage, although a direct pharmacokinetic comparison is needed for a complete

understanding of its relative profile.

Experimental Protocols
Human Pharmacokinetic Studies
The human pharmacokinetic data was obtained from randomized, double-blind, placebo-

controlled clinical trials.[3]

Study Design: Single-ascending-dose and multiple-ascending-dose studies were conducted

in healthy adult volunteers.

Dosing: FV-100 was administered orally as capsules.

Sample Collection: Blood samples were collected at various time points post-dosing to

measure plasma concentrations of FV-100 and its active metabolite, CF-1743.

Bioanalysis: Plasma concentrations were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Animal Toxicology and Pharmacokinetic Studies
The preclinical studies in rats and dogs were conducted under Good Laboratory Practices

(GLP).

Study Design: Single-dose and repeat-dose (14-day) toxicity studies were performed.

Species: Rats and dogs were used as the rodent and non-rodent species, respectively.

Dosing: FV-100 was administered orally.

Observations: Animals were monitored for signs of toxicity, and pharmacokinetic parameters

were likely assessed through blood sampling, although specific details on the sampling and

analysis are not provided in the available documents.

Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study,

from drug administration to data analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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